DL-Goitrin
Overview
Description
DL-Goitrin, also known as 5-Ethenyl-2-oxazolidinethione, is a sulfur-containing oxazolidine and a cyclic thiocarbamate. It is naturally found in cruciferous vegetables such as cabbage, kale, and mustard. This compound is a mixture of two isomers: epigoitrin and goitrin. This compound is known for its antithyroid properties, which can reduce the production of thyroid hormones such as thyroxine .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Goitrin can be synthesized through the hydrolysis of glucosinolates, specifically progoitrin, which is found in cruciferous vegetables. The hydrolysis process involves the enzyme myrosinase, which converts progoitrin into this compound under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucosinolates from cruciferous vegetables followed by enzymatic hydrolysis. The process is optimized to ensure high yield and purity of this compound. The extracted compound is then purified using chromatographic techniques to obtain the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of this compound can yield different reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce sulfoxides and sulfones, while reduction can yield thiols and other reduced forms .
Scientific Research Applications
DL-Goitrin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying sulfur-containing compounds.
Biology: Investigated for its role in the regulation of thyroid hormones and its effects on enzyme activity.
Medicine: Studied for its potential therapeutic applications in treating thyroid disorders and its antithyroid properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for synthesizing other bioactive compounds
Mechanism of Action
The precise mechanism of action of DL-Goitrin remains partially elusive. it is hypothesized that this compound may impede the activity of specific enzymes responsible for thyroid hormone synthesis. Additionally, this compound may inhibit certain proteins involved in the regulation of thyroid hormones. These properties make this compound an intriguing subject of scientific research in the field of thyroid biology and hormone regulation .
Comparison with Similar Compounds
Goitrin: A naturally occurring isomer of DL-Goitrin with similar antithyroid properties.
Epigoitrin: Another isomer of this compound, also found in cruciferous vegetables.
Progoitrin: The glucosinolate precursor of this compound.
Comparison: this compound is unique due to its mixture of isomers, which provides a broader range of biological activities compared to its individual isomers. Its ability to inhibit thyroid hormone synthesis and regulate enzyme activity makes it distinct from other similar compounds .
Biological Activity
DL-Goitrin, a compound derived from glucosinolates found in cruciferous vegetables, has garnered attention for its biological activities, particularly its effects on thyroid function and immune response. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and data tables summarizing relevant research.
This compound (CAS 13190-34-6) is a breakdown product of progoitrin, a glucosinolate. It is known for its potential goitrogenic effects, which can inhibit iodine uptake by the thyroid gland, thereby affecting thyroid hormone synthesis. The compound's structure enables it to interact with thyroidal processes, leading to both beneficial and adverse health implications.
- Inhibition of Iodine Uptake : Goitrin has been shown to increase thyroid weight while decreasing radioactive iodine uptake in rats on a low-iodine diet .
- Inflammatory Response Modulation : Recent studies indicate that goitrin exhibits protective effects against systemic inflammation. It inhibits the activation of caspase-11, a key player in the non-canonical inflammasome pathway, thereby reducing inflammation and improving survival rates in models of septic shock .
1. Thyroid Function
Goitrin's impact on thyroid function has been extensively studied. Its goitrogenic properties can lead to hypothyroidism if consumed in large quantities over time, particularly in iodine-deficient diets. The following table summarizes key findings from various studies on goitrin's effects on thyroid health:
2. Immune Response
Research indicates that goitrin can modulate immune responses:
- Septic Shock Protection : In a study involving LPS-induced septic shock in mice, goitrin significantly improved survival rates and lung function by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
- Inflammatory Cytokine Reduction : Goitrin administration resulted in decreased levels of inflammatory markers in serum and peritoneal lavage fluid post-LPS injection, indicating its role in mitigating systemic inflammation .
Case Study 1: Goitrin's Protective Effects in Septic Shock
A study conducted by Li et al. (2023) demonstrated that goitrin significantly improved survival rates in mice subjected to septic shock induced by LPS. Mice treated with goitrin showed reduced levels of inflammatory cytokines and improved respiratory function compared to controls.
Case Study 2: Dietary Impact on Thyroid Function
In a dietary study involving rats, administration of goitrin led to notable changes in thyroid weight and function, highlighting the compound's potential risks when consumed as part of a diet low in iodine.
Properties
IUPAC Name |
5-ethenyl-1,3-oxazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVYLOFLQICCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CNC(=S)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
500-12-9 (L) | |
Record name | DL-Goitrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10274235 | |
Record name | DL-Goitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Goitrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |
Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Large prisms from ether | |
CAS No. |
13190-34-6, 13997-13-2, 500-12-9 | |
Record name | (±)-Goitrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13190-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | DL-Goitrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxazolidinethione, 5-vinyl-, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Goitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-vinyloxazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.845 | |
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Record name | GOITRIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8KVD7J2P5 | |
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Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
50 °C | |
Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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